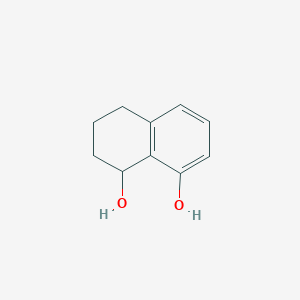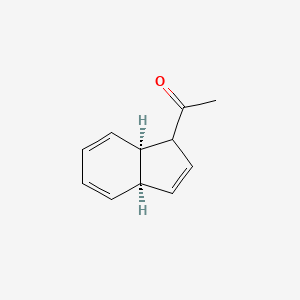
Methyl 4-fluoro-1-methyl-1H-pyrazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-fluoro-1-méthyl-1H-pyrazole-5-carboxylate de méthyle est un composé chimique de formule moléculaire C6H7FN2O2 et d’une masse moléculaire de 158,13 g/mol . Il s’agit d’un dérivé du pyrazole, un composé hétérocyclique à cinq chaînons contenant deux atomes d’azote.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
Le 4-fluoro-1-méthyl-1H-pyrazole-5-carboxylate de méthyle peut être synthétisé par plusieurs méthodes. Une approche courante implique la réaction de dérivés du pyrazole avec des agents de fluoration. Par exemple, le composé peut être préparé en faisant réagir le 1-méthyl-3,5-dicarbonyle pyrazole avec un agent de fluoration tel que le trifluorure de diéthylaminosulfure (DAST) dans des conditions contrôlées .
Méthodes de production industrielle
La production industrielle du 4-fluoro-1-méthyl-1H-pyrazole-5-carboxylate de méthyle implique généralement une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Le processus peut inclure des étapes telles que la purification par recristallisation ou la chromatographie pour obtenir le produit souhaité .
Analyse Des Réactions Chimiques
Types de réactions
Le 4-fluoro-1-méthyl-1H-pyrazole-5-carboxylate de méthyle subit diverses réactions chimiques, notamment :
Réactions de substitution : L’atome de fluor peut être substitué par d’autres groupes fonctionnels en utilisant des réactions de substitution nucléophile.
Oxydation et réduction : Le composé peut subir une oxydation pour former des oxydes de pyrazole correspondants ou une réduction pour produire des dérivés de pyrazole avec différents états d’oxydation.
Hydrolyse : Le groupe ester peut être hydrolysé pour former l’acide carboxylique correspondant.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent :
Nucléophiles : Tels que les amines ou les thiols pour les réactions de substitution.
Agents oxydants : Tels que le peroxyde d’hydrogène ou le permanganate de potassium pour les réactions d’oxydation.
Agents réducteurs : Tels que l’hydrure de lithium et d’aluminium pour les réactions de réduction.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, la substitution nucléophile peut produire divers dérivés de pyrazole substitués, tandis que l’oxydation peut produire des oxydes de pyrazole .
Applications De Recherche Scientifique
Le 4-fluoro-1-méthyl-1H-pyrazole-5-carboxylate de méthyle a plusieurs applications en recherche scientifique :
Synthèse organique : Il sert d’intermédiaire dans la synthèse de composés hétérocycliques plus complexes.
Chimie médicinale : Le composé est étudié pour son potentiel en tant que pharmacophore dans la conception de médicaments, notamment pour ses propriétés anti-inflammatoires et antimicrobiennes.
Études biologiques : Il est utilisé dans des études pour comprendre l’activité biologique des dérivés du pyrazole et leurs interactions avec les cibles biologiques.
Mécanisme D'action
Le mécanisme d’action du 4-fluoro-1-méthyl-1H-pyrazole-5-carboxylate de méthyle implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes ou des récepteurs, modulant leur activité. Par exemple, il peut inhiber certaines enzymes impliquées dans les voies inflammatoires, exerçant ainsi des effets anti-inflammatoires. Les cibles moléculaires et les voies exactes dépendent du contexte biologique spécifique et de la structure du composé .
Comparaison Avec Des Composés Similaires
Composés similaires
- 4-bromo-1-méthyl-1H-pyrazole-5-carboxylate de méthyle
- 4-nitro-1H-pyrazole-3-carboxylate de méthyle
- Acide 1-méthyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylique
Unicité
Le 4-fluoro-1-méthyl-1H-pyrazole-5-carboxylate de méthyle est unique en raison de la présence de l’atome de fluor, qui peut influencer considérablement sa réactivité chimique et son activité biologique. L’atome de fluor peut améliorer la stabilité du composé, sa lipophilie et sa capacité à interagir avec les cibles biologiques, ce qui en fait un échafaudage précieux dans la conception de médicaments .
Propriétés
Formule moléculaire |
C6H7FN2O2 |
|---|---|
Poids moléculaire |
158.13 g/mol |
Nom IUPAC |
methyl 4-fluoro-2-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C6H7FN2O2/c1-9-5(6(10)11-2)4(7)3-8-9/h3H,1-2H3 |
Clé InChI |
KFTUOESVWFANHP-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=C(C=N1)F)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(R)-8-azaspiro[4.5]decan-1-amine](/img/structure/B11918668.png)





![(S)-Spiro[2.5]octane-1-carboxamide](/img/structure/B11918694.png)
![6-Thia-2,3-diazaspiro[4.5]decane](/img/structure/B11918700.png)





